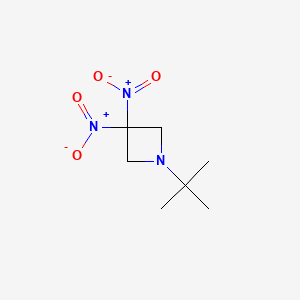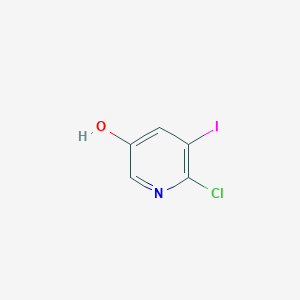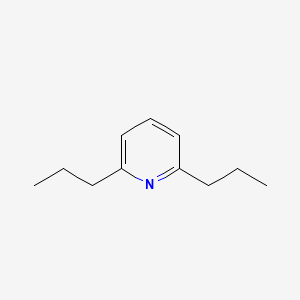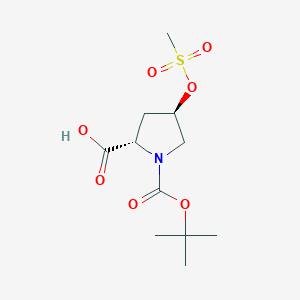
6-Phénylpyridazine-3-thiol
Vue d'ensemble
Description
6-Phenylpyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 6-position and a thiol group at the 3-position
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Pyridazinone derivatives, a category to which 6-phenylpyridazine-3-thiol belongs, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the known effects of pyridazinone derivatives on calcium ion influx, it can be inferred that this compound may influence pathways related to calcium signaling .
Result of Action
Based on the known effects of pyridazinone derivatives, it can be inferred that this compound may have potential effects on cellular processes that depend on calcium signaling .
Analyse Biochimique
Biochemical Properties
6-Phenylpyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s thiol group is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins, thereby modifying their function . This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, 6-Phenylpyridazine-3-thiol can participate in redox reactions, influencing cellular redox states and signaling pathways .
Cellular Effects
6-Phenylpyridazine-3-thiol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can impact processes such as cell proliferation, apoptosis, and differentiation. Furthermore, 6-Phenylpyridazine-3-thiol can affect the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 6-Phenylpyridazine-3-thiol involves its ability to bind to specific biomolecules and alter their activity. The thiol group of the compound can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . This interaction can disrupt normal enzyme function and affect downstream signaling pathways. Additionally, 6-Phenylpyridazine-3-thiol can modulate gene expression by influencing transcription factors and other regulatory proteins . These changes can result in altered cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenylpyridazine-3-thiol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Phenylpyridazine-3-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in redox states and enzyme activities . These temporal effects should be carefully monitored in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Phenylpyridazine-3-thiol vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antioxidant activity and modulation of signaling pathways . At higher doses, 6-Phenylpyridazine-3-thiol can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Phenylpyridazine-3-thiol is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in redox reactions and thiol metabolism . The compound can influence metabolic flux and alter the levels of various metabolites. For example, 6-Phenylpyridazine-3-thiol can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . These interactions can have significant implications for cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of 6-Phenylpyridazine-3-thiol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 6-Phenylpyridazine-3-thiol can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution can influence its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 6-Phenylpyridazine-3-thiol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Phenylpyridazine-3-thiol can be localized to the mitochondria, where it can influence mitochondrial function and redox balance . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyridazine-3-thiol typically involves the reaction of 3,6-dichloropyridazine with sodium hydrogensulfide in ethanol under reflux conditions. This reaction is followed by treatment with sodium hydroxide in ethanol and water to adjust the pH to 9, and finally, the product is isolated by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 6-Phenylpyridazine-3-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylpyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various electrophiles under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridazine derivatives.
Reduction: Reduced forms of the pyridazine ring or thiol group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Phenylpyridazine: Similar structure but without the thiol group.
Uniqueness
6-Phenylpyridazine-3-thiol is unique due to the presence of both a phenyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridazine derivatives, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-phenyl-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDKCNJGCMBUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468984 | |
| Record name | 6-phenylpyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51841-95-3 | |
| Record name | 6-phenylpyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)








